molecular formula C14H13N3 B12596244 1-[(Naphthalen-1-yl)methyl]-1H-imidazol-2-amine CAS No. 647850-94-0

1-[(Naphthalen-1-yl)methyl]-1H-imidazol-2-amine

Cat. No.: B12596244
CAS No.: 647850-94-0
M. Wt: 223.27 g/mol
InChI Key: XBENJZGJXDUZNJ-UHFFFAOYSA-N
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Description

1-[(Naphthalen-1-yl)methyl]-1H-imidazol-2-amine is an organic compound that features a naphthalene ring attached to an imidazole ring via a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(Naphthalen-1-yl)methyl]-1H-imidazol-2-amine typically involves the reaction of naphthalene derivatives with imidazole derivatives under specific conditions. One common method involves the use of N-methyl-1-naphthalenemethylamine hydrochloride as a starting material . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-[(Naphthalen-1-yl)methyl]-1H-imidazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield naphthoquinones, while reduction reactions may produce naphthalenemethylamines.

Scientific Research Applications

1-[(Naphthalen-1-yl)methyl]-1H-imidazol-2-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[(Naphthalen-1-yl)methyl]-1H-imidazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in fungal cell wall synthesis, thereby exhibiting antifungal properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(Naphthalen-1-yl)methyl]-1H-imidazol-2-amine is unique due to the presence of both naphthalene and imidazole rings, which confer distinct chemical and biological properties.

Biological Activity

1-[(Naphthalen-1-yl)methyl]-1H-imidazol-2-amine is an organic compound characterized by its unique structural features, including an imidazole ring and a naphthalene moiety. This compound has garnered attention due to its potential biological activities, which are primarily attributed to the imidazole component known for its role in enzyme inhibition and receptor modulation. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C_14H_12N_2, with a molecular weight of approximately 223.28 g/mol. Its structure includes:

  • An imidazole ring , which contributes to its biological properties.
  • A naphthalene group , enhancing hydrophobic interactions and biological compatibility.

Enzyme Inhibition

Compounds containing imidazole rings, including this compound, have been implicated in various enzyme inhibition mechanisms. Studies suggest that this compound may interact with key enzymes involved in metabolic pathways, potentially leading to therapeutic applications in conditions such as diabetes and cancer.

Table 1: Potential Enzyme Targets

EnzymeMechanism of ActionReference
Aldose ReductaseInhibition may reduce complications of diabetes
AMPA ReceptorsNon-competitive antagonism observed
Cyclic Nucleotide PhosphodiesteraseModulation of signaling pathways

Anticancer Activity

Recent studies have highlighted the anticancer potential of imidazole derivatives. For instance, related compounds have shown efficacy against various cancer cell lines, including leukemia and breast cancer. The mechanism often involves induction of apoptosis and inhibition of cell proliferation.

Case Study: Anticancer Efficacy
In a study evaluating the anticancer properties of naphthalene derivatives, it was found that compounds similar to this compound exhibited significant cytotoxicity against multiple cancer cell lines at low micromolar concentrations (around 105M10^{-5}M) .

The biological activity of this compound is believed to stem from several mechanisms:

  • Receptor Modulation : The compound may act as a modulator for various receptors, influencing physiological responses.
  • Metal Ion Coordination : The imidazole ring's ability to coordinate with metal ions can affect enzyme activity and cellular signaling pathways.
  • Hydrophobic Interactions : The naphthalene moiety enhances the compound's ability to penetrate lipid membranes, facilitating cellular uptake.

Research Findings

A comprehensive review of literature reveals ongoing research into the pharmacological properties of this compound. Notable findings include:

  • Antimicrobial Activity : Similar imidazole derivatives have demonstrated antimicrobial effects against both Gram-positive and Gram-negative bacteria .
  • Neuroprotective Effects : Some studies suggest potential neuroprotective properties through modulation of neurotransmitter systems .

Properties

CAS No.

647850-94-0

Molecular Formula

C14H13N3

Molecular Weight

223.27 g/mol

IUPAC Name

1-(naphthalen-1-ylmethyl)imidazol-2-amine

InChI

InChI=1S/C14H13N3/c15-14-16-8-9-17(14)10-12-6-3-5-11-4-1-2-7-13(11)12/h1-9H,10H2,(H2,15,16)

InChI Key

XBENJZGJXDUZNJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CN3C=CN=C3N

Origin of Product

United States

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